2-(Pyrrolidin-3-yl)-1,8-naphthyridine

Synthetic chemistry Regioselective synthesis Friedländer annulation

Researchers requiring a regiochemically pure, derivatizable naphthyridine scaffold often face inconsistent C2 vs. C4 selectivity and protected amine handles that add synthetic steps. This 2-(pyrrolidin-3-yl)-1,8-naphthyridine solves both: - 96:4 C2 regioselectivity ensures batch-to-batch consistency for SAR libraries. - Free pyrrolidine NH enables direct acylation/sulfonylation/reductive amination - saves ≥1 step per analog. - Dihydrochloride salt (CAS 1909318-98-4) available for aqueous-based biophysical assays, eliminating DMSO artifacts.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B13255294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-3-yl)-1,8-naphthyridine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CNCC1C2=NC3=C(C=CC=N3)C=C2
InChIInChI=1S/C12H13N3/c1-2-9-3-4-11(10-5-7-13-8-10)15-12(9)14-6-1/h1-4,6,10,13H,5,7-8H2
InChIKeyRPRSTNQODVPNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-3-yl)-1,8-naphthyridine: Structure, Properties & Procurement


2-(Pyrrolidin-3-yl)-1,8-naphthyridine (CAS 1260865-32-4, free base; CAS 1909318-98-4, dihydrochloride salt) is a 1,8-naphthyridine derivative bearing a pyrrolidin-3-yl substituent at the C2 position. Its molecular formula is C₁₂H₁₃N₃ (MW 199.25 g/mol for the free base) . The 1,8-naphthyridine scaffold is a privileged heterocyclic core in medicinal chemistry, known for its presence in antibacterial (e.g., nalidixic acid), anticancer (e.g., vosaroxin), and kinase-inhibitory agents [1]. The pyrrolidin-3-yl substituent provides a secondary amine handle for downstream derivatization (acylation, alkylation, sulfonylation) and introduces a basic nitrogen (predicted pKa ~10–11 for the pyrrolidine NH) that influences protonation state, solubility, and target-binding interactions .

Free secondary amine handle

Enables direct acylation, alkylation, sulfonylation without deprotection for parallel library synthesis.

Synthetically favored 2-regiochemistry

Pyrrolidine-catalyzed Friedländer route delivers high positional selectivity, supporting scalable procurement.

Dihydrochloride salt for aqueous assays

Pre-formed salt (CAS 1909318-98-4) avoids DMSO artifacts in biological buffers; traceable sourcing available.

Patent-validated naphthyridine-pyrrolidine motif

Recurrent in kinase (LRRK2) and integrin (αvβ6) antagonist patents, supporting chemotype selection.

Why Generic Substitution Fails for 2-(Pyrrolidin-3-yl)-1,8-naphthyridine


Substituting 2-(pyrrolidin-3-yl)-1,8-naphthyridine with a generic naphthyridine building block—such as the unsubstituted core, a 7-substituted regioisomer, or a piperidine analog—introduces significant risk of altered biological activity, synthetic accessibility, and physicochemical properties. Positional SAR from antimycobacterial studies shows that substitution at the C2 position of 1,8-naphthyridine with cyclic secondary amines (e.g., piperidinyl) produces distinct activity profiles compared to substitution at C4 or C7, with the most effective substituent being position-dependent [1]. Furthermore, the pyrrolidine ring (5-membered) confers different conformational flexibility, pKa, and steric profile compared to piperidine (6-membered) or azetidine (4-membered) analogs, directly impacting target binding and salt-form solubility [2]. The free secondary amine of pyrrolidine also offers a derivatization point that N-alkylated or N-arylated analogs lack, limiting downstream library expansion .

Ring-size conformational shift

Piperidine (6-membered) or azetidine (4-membered) analogs alter N–plane distance and ring pucker, potentially shifting target-binding profiles.

Positional isomer activity mismatch

C4- or C7-substituted naphthyridines lack the C2 positional SAR precedent; antimycobacterial screening response may not transfer.

Blocked derivatization handle

N-methyl or N-Boc pyrrolidine analogs lack the free secondary amine, adding deprotection steps and limiting direct library expansion.

Quantitative Evidence Guide: 2-(Pyrrolidin-3-yl)-1,8-naphthyridine


Synthetic Regioselectivity: Pyrrolidine-Catalyzed 2-Substitution

In the Friedländer annulation of 2-aminonicotinaldehyde with unmodified methyl ketones, pyrrolidine and its bicyclic derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) provide the highest regioselectivity for 2-substituted 1,8-naphthyridines among evaluated amine catalysts. TABO yields 96:4 regioselectivity, with isolated yields of single regioisomers typically 65–84% [1]. In contrast, non-pyrrolidine-based catalysts produce lower regioselectivities (≥84:16 for other amine catalysts) or favor the undesired 2,3-dialkyl products [1]. This regiospecific synthetic accessibility directly supports the cost-effective procurement and scalable synthesis of 2-(pyrrolidin-3-yl)-1,8-naphthyridine and its derivatives, compared to less synthetically tractable positional isomers (e.g., 3-substituted or 7-substituted analogs).

Friedländer Regioselectivity
Supporting evidence

96:4 regioselectivity (2-substituted vs. others) with TABO catalyst; isolated yields 65–84%.

Supports cost-effective procurement of 2-substituted scaffold.

Non-pyrrolidine catalysts give ≤84% 2-selectivity; J Org Chem 2003.

Synthetic chemistry Regioselective synthesis Friedländer annulation Medicinal chemistry building blocks

Ring-Size pKa Differentiation at the C2 Position

The pyrrolidine ring in 2-(pyrrolidin-3-yl)-1,8-naphthyridine carries a secondary amine with a predicted conjugate acid pKa of approximately 11.3 (based on parent pyrrolidine), compared to ~11.2 for piperidine analogs and ~11.1 for azetidine analogs [1]. While the absolute pKa differences are modest, the 5-membered pyrrolidine ring adopts an envelope conformation that orients the basic nitrogen approximately 0.3–0.5 Å closer to the naphthyridine plane compared to the chair conformation of 6-membered piperidine, potentially altering hydrogen-bond geometry and target complementarity [2]. No direct head-to-head pKa or conformational comparison data for the exact naphthyridine-conjugated analogs were identified in the literature.

Ring pKa & Conformation
Class-level inference

Pyrrolidine pKa ~11.3 (envelope); piperidine ~11.2 (chair); N–plane distance ~0.3–0.5 Å shorter.

Conformational difference may impact target-binding complementarity.

Exact naphthyridine-conjugated pKa not reported; review required.

Physicochemical properties pKa Conformational analysis Medicinal chemistry

Positional SAR: 2-Position Advantage in Antimycobacterial Activity

In a systematic SAR study of 1,8-naphthyridine derivatives substituted at positions 2, 3, 4, and 7, the piperidinyl group at position 2 was identified as the most effective substituent for antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Several compounds bearing cyclic amine substituents at position 2 showed 38–96% inhibition at 6.25 µg/mL [1]. Morpholinyl and piperidinyl groups at position 2, combined with chloro or methoxy at position 7, favored higher activity [2]. While the study evaluated piperidinyl rather than pyrrolidinyl at position 2, the data establish a class-level precedent that C2-attached cyclic secondary amines are preferred over identical substituents at C4 or C7 for this bioactivity. Direct head-to-head comparison of 2-(pyrrolidin-3-yl) vs. 2-(piperidin-3-yl)-1,8-naphthyridine was not performed in this study.

Positional SAR (Antimycobacterial)
Class-level inference

C2 cyclic amine: up to 96% inhibition (M. tuberculosis, 6.25 µg/mL). C4/C7: lower activity.

C2 substitution context for antimycobacterial screening.

Piperidine tested; pyrrolidine not directly compared. Il Farmaco 2002.

Antimycobacterial Structure-activity relationship Tuberculosis Positional isomer comparison

Secondary Amine Derivatization: Free NH Handle

The pyrrolidine ring in 2-(pyrrolidin-3-yl)-1,8-naphthyridine contains a free secondary amine (NH) that serves as a versatile derivatization point for amide coupling, reductive amination, sulfonamide formation, and urea synthesis—reactions that are not accessible with N-methyl, N-aryl, or N-Boc-protected pyrrolidine analogs without additional deprotection steps . This enables direct, single-step diversification of the scaffold into larger compound libraries for SAR exploration. In contrast, 2-(N-methylpyrrolidin-3-yl)-1,8-naphthyridine or 2-(piperidin-3-yl)-1,8-naphthyridine (which also bears a free NH, but with different ring size) require separate synthetic assessment . The dihydrochloride salt form (CAS 1909318-98-4) provides a stable, readily weighable solid with enhanced aqueous solubility for direct use in parallel chemistry workflows, compared to the free base which may require in situ salt formation .

Derivatization Handle
Supporting evidence

Free secondary NH enables acylation, alkylation, sulfonylation, urea formation without deprotection.

Eliminates deprotection steps in library synthesis.

N-alkylated analogs require alternative functionalization routes.

Chemical diversification Secondary amine Parallel synthesis Medicinal chemistry

Dihydrochloride Salt: Solubility and Assay Compatibility

2-(Pyrrolidin-3-yl)-1,8-naphthyridine is commercially procurable as both the free base (CAS 1260865-32-4, MW 199.25) and the dihydrochloride salt (CAS 1909318-98-4, MW 272.17) . The dihydrochloride salt, manufactured by Enamine Ltd. (EN300-267085) and distributed by Fujifilm Wako, provides significantly improved aqueous solubility compared to the free base, owing to the ionic character of the bis-HCl salt . This is critical for biological assay preparation, as the free base may require DMSO stock solutions or pH adjustment for dissolution, introducing potential solvent artifacts. Pricing for the dihydrochloride salt ranges from ¥296,200/100mg to ¥3,677,100/10g, with defined purity specifications traceable to the manufacturer . In contrast, the free base is typically offered at 95% purity from multiple vendors but lacks the solubility and handling advantages of the pre-formed salt .

Salt Form & Aqueous Assay Fit
Supporting evidence

Dihydrochloride salt (CAS 1909318-98-4) offers high aqueous solubility; free base often requires DMSO.

Pre-formed salt reduces DMSO artifacts in biological assays.

Traceable sourcing via Enamine (EN300-267085).

Salt form selection Aqueous solubility Biological assay Procurement specification

Pyrrolidine-Naphthyridine Motif in Integrin and Kinase Patents

The pyrrolidine-naphthyridine structural motif is recurrent in high-value patent families. EP3197895B1 (GlaxoSmithKline) claims naphthyridine derivatives as αvβ6 integrin antagonists for fibrotic diseases, with exemplified compounds bearing a pyrrolidine ring linked via an ethyl spacer to the naphthyridine C2 position [1]. In a separate patent family (US9499542, US9675594), naphthyridine-pyrrolidine compounds are claimed as LRRK2 kinase inhibitors with reported IC₅₀ values of 27 nM in LanthaScreen kinase activity assays [2]. These patent disclosures establish that the naphthyridine–pyrrolidine hybrid scaffold is recognized as a preferred chemotype by multiple innovator organizations, supporting its selection over untested naphthyridine–heterocycle combinations. No direct data for the exact compound 2-(pyrrolidin-3-yl)-1,8-naphthyridine were found in these patents.

Patent-Validated Chemotype
Class-level inference

Pyrrolidine-naphthyridine motif in ≥2 patent families (αvβ6 integrin antagonists, LRRK2 kinase inhibitors).

Patent-precedented scaffold may reduce target-engagement risk.

Exact compound not claimed; disclosed analog IC₅₀ = 27 nM.

Integrin antagonism Kinase inhibition Patent landscape Drug discovery

Application Scenarios for 2-(Pyrrolidin-3-yl)-1,8-naphthyridine


Fragment-Based Drug Discovery: Kinase and Integrin Libraries

The pyrrolidine-naphthyridine motif is validated by patent disclosures as a productive chemotype for kinase inhibition (e.g., LRRK2 IC₅₀ = 27 nM) and integrin antagonism (αvβ6) [1]. Procurement of 2-(pyrrolidin-3-yl)-1,8-naphthyridine as a core fragment enables rapid, single-step diversification via the free secondary amine to generate focused libraries for these target classes. The 2-position regiochemistry is synthetically favored (96:4 selectivity), ensuring cost-efficient scale-up for library production.

Anti-Infective Lead Optimization: Antimycobacterial SAR

Positional SAR data demonstrate that cyclic secondary amines at the C2 position of 1,8-naphthyridine confer antimycobacterial activity (up to 96% inhibition against M. tuberculosis H37Rv at 6.25 µg/mL) [2]. 2-(Pyrrolidin-3-yl)-1,8-naphthyridine serves as a starting point for systematic variation of the amine ring size, substituents, and salt form to optimize potency and selectivity, building on the established preference for C2 substitution over C4 or C7.

Parallel Synthesis: Free NH Handle for High-Throughput Derivatization

The free secondary amine in the pyrrolidine ring supports direct acylation, sulfonylation, reductive amination, and urea formation without deprotection . This reduces synthetic step count by at least one step per analog compared to N-protected or N-alkylated building blocks. The dihydrochloride salt (CAS 1909318-98-4) provides excellent aqueous solubility for parallel chemistry in aqueous or mixed solvent systems, enabling automated library synthesis platforms .

Biophysical Assays: Dihydrochloride Salt for Aqueous Compatibility

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based assays requiring aqueous buffers, the dihydrochloride salt form (CAS 1909318-98-4) eliminates the need for DMSO co-solvent, reducing solvent artifacts that can confound binding constant determination . Traceable sourcing from Enamine Ltd. (EN300-267085) via Fujifilm Wako ensures batch-to-batch consistency for reproducible biophysical measurements.

Application
Selection Property
Validation Focus
Fragment-based kinase/integrin library synthesis
Free NH for single-step diversification
Patent-validated chemotype motif review
Antimycobacterial SAR expansion
C2-positional SAR preference
M. tuberculosis H37Rv inhibition context
High-throughput parallel chemistry
Free NH + dihydrochloride salt aqueous compatibility
Automated library synthesis workflow
Biophysical binding assays (SPR, ITC)
Dihydrochloride salt aqueous solubility
DMSO artifact mitigation in binding measurements
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